molecular formula C10H11NO2 B1289996 5-Phenylmorpholin-3-one CAS No. 119844-68-7

5-Phenylmorpholin-3-one

Cat. No.: B1289996
CAS No.: 119844-68-7
M. Wt: 177.2 g/mol
InChI Key: GXDVCRCMLDJGAS-UHFFFAOYSA-N
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Description

5-Phenylmorpholin-3-one: is an organic compound with the molecular formula C10H11NO2 It is a morpholine derivative characterized by a phenyl group attached to the nitrogen atom and a ketone group at the third position of the morpholine ring

Scientific Research Applications

Chemistry: 5-Phenylmorpholin-3-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its derivatives are explored for their efficacy in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

5-Phenylmorpholin-3-one is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylmorpholin-3-one typically involves the reaction of phenyl isocyanate with morpholine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 5-Phenylmorpholin-3-ol.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 5-Phenylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction processes and alteration of cellular functions.

Comparison with Similar Compounds

  • 4-Phenylmorpholin-3-one
  • N-Phenylmorpholine-4-carbothioamide
  • 4-Methyl-3-(4-methylpentanoyl)-5-phenyl-1,3-oxazolidin-2-one

Comparison: 5-Phenylmorpholin-3-one is unique due to its specific substitution pattern and the presence of a ketone group at the third position This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties

Properties

IUPAC Name

5-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVCRCMLDJGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630243
Record name 5-Phenylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119844-68-7
Record name 5-Phenylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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